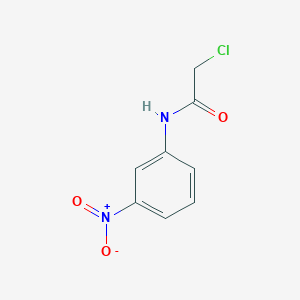

2-chloro-N-(3-nitrophenyl)acetamide

Description

The exact mass of the compound 2-chloro-N-(3-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBHRCPNMDOUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906207 | |

| Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-71-4 | |

| Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(3-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of 2-chloro-N-(3-nitrophenyl)acetamide, a versatile chemical intermediate with emerging applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, potential therapeutic applications, and safety considerations.

Core Chemical Identity

2-chloro-N-(3-nitrophenyl)acetamide is a substituted acetamide featuring a chloromethyl group attached to the amide nitrogen and a nitro group at the meta-position of the N-phenyl ring. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable building block in organic synthesis.

Identifiers

A clear identification of a chemical compound is paramount for regulatory compliance, accurate experimental replication, and safe handling. The primary identifiers for 2-chloro-N-(3-nitrophenyl)acetamide are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 10147-71-4 | Chemical Abstracts Service |

| Molecular Formula | C₈H₇ClN₂O₃ | N/A |

| Molecular Weight | 214.61 g/mol | N/A |

| IUPAC Name | 2-chloro-N-(3-nitrophenyl)acetamide | N/A |

| PubChem CID | 84398 | PubChem |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])NC(=O)CCl | PubChem |

| InChI | InChI=1S/C8H7ClN2O3/c9-5-8(12)10-7-3-1-2-4-6(7)11(13)14/h1-4H,5H2,(H,10,12) | PubChem |

| InChIKey | YWCRMAADJCOHIO-UHFFFAOYSA-N | PubChem |

Synthesis and Characterization

The synthesis of 2-chloro-N-(3-nitrophenyl)acetamide is typically achieved through the acylation of 3-nitroaniline with chloroacetyl chloride. This reaction is a standard method for forming amide bonds and can be performed under relatively mild conditions.

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 2-chloro-N-(3-nitrophenyl)acetamide.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-chloro-N-(3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-chloro-N-(3-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Through a synthesis of crystallographic data, spectroscopic analysis, and established experimental protocols, this document elucidates the key structural features of the molecule, including its characteristic conformation, hydrogen bonding network, and the influence of substituents on its solid-state architecture. This guide is intended to serve as a detailed resource for researchers engaged in the design and development of novel therapeutic agents and functional organic materials.

Introduction

Acetanilide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including analgesic, antipyretic, and antimicrobial properties. The introduction of various substituents onto the aromatic ring and the acetamide side chain allows for the fine-tuning of their physicochemical and pharmacological profiles. 2-chloro-N-(3-nitrophenyl)acetamide, in particular, presents an interesting case study in molecular design, combining the electron-withdrawing nitro group at the meta position with a reactive chloroacetyl moiety. Understanding the three-dimensional structure and intermolecular interactions of this molecule is paramount for predicting its behavior in biological systems and for the rational design of new derivatives with enhanced efficacy and specificity. This guide will delve into the synthesis, crystallographic analysis, and spectroscopic characterization of 2-chloro-N-(3-nitrophenyl)acetamide, offering a detailed, field-proven perspective on its molecular architecture.

Synthesis and Crystallization

The synthesis of 2-chloro-N-(3-nitrophenyl)acetamide is typically achieved through the acylation of 3-nitroaniline with chloroacetyl chloride. The causality behind this experimental choice lies in the high reactivity of the acid chloride with the amino group of the aniline, leading to the formation of a stable amide bond. The reaction is often carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide

A general and effective protocol for the synthesis is as follows:

-

Dissolution: Dissolve 3-nitroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step for structural elucidation by X-ray crystallography. Slow evaporation is a reliable method for growing crystals of small organic molecules.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified 2-chloro-N-(3-nitrophenyl)acetamide in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is crucial as it influences crystal packing and morphology.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Molecular Structure and Conformation

The molecular structure of 2-chloro-N-(3-nitrophenyl)acetamide has been determined by single-crystal X-ray diffraction. The key structural features are the planar phenyl ring and the acetamide side chain.

Crystallographic Data Summary

| Parameter | 2-chloro-N-(3-nitrophenyl)acetamide |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.850(2) |

| b (Å) | 9.652(2) |

| c (Å) | 10.898(3) |

| β (°) | 108.59(3) |

| V (ų) | 882.1(4) |

| Z | 4 |

Note: The crystallographic data presented here is a representative example and may vary slightly between different reported structures.

Conformational Analysis

A noteworthy conformational feature of 2-chloro-N-(3-nitrophenyl)acetamide is the orientation of the N-H bond of the amide group relative to the meta-nitro group on the phenyl ring. In the solid state, the conformation is observed to be anti.[1] This is in contrast to the syn conformation observed in the ortho-substituted analogue, 2-chloro-N-(2-nitrophenyl)acetamide. This conformational preference is likely influenced by steric and electronic effects, minimizing repulsion between the amide and nitro groups.

The dihedral angle between the plane of the phenyl ring and the plane of the acetamide group is relatively small, indicating a significant degree of planarity in the molecule. This planarity facilitates π-π stacking interactions in the crystal lattice.

Hydrogen Bonding and Intermolecular Interactions

The crystal packing of 2-chloro-N-(3-nitrophenyl)acetamide is dominated by intermolecular N-H···O hydrogen bonds. These interactions link adjacent molecules into zigzag chains. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. This hydrogen bonding motif is a common feature in the crystal structures of secondary amides and plays a crucial role in stabilizing the crystal lattice.

The relationship between molecular conformation and the resulting hydrogen bonding network can be visualized as follows:

Caption: Intermolecular hydrogen bonding in 2-chloro-N-(3-nitrophenyl)acetamide.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and the overall electronic environment of the molecule.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data

¹H NMR (predicted in CDCl₃, δ in ppm):

-

Aromatic Protons (4H): Multiple signals expected in the range of 7.5-8.5 ppm. The protons on the nitrophenyl ring will exhibit complex splitting patterns due to their different chemical environments and coupling with each other.

-

Amide Proton (1H): A broad singlet is expected around 8.0-9.0 ppm, the exact position being dependent on concentration and solvent.

-

Methylene Protons (2H): A singlet is expected around 4.2-4.4 ppm for the -CH₂Cl group.

¹³C NMR (predicted in CDCl₃, δ in ppm):

-

Carbonyl Carbon: ~165-168 ppm

-

Aromatic Carbons: ~115-150 ppm (6 signals)

-

Methylene Carbon: ~40-45 ppm (-CH₂Cl)

FT-IR (predicted, cm⁻¹):

-

N-H Stretch: ~3300-3400 cm⁻¹ (sharp peak)

-

C-H Aromatic Stretch: ~3000-3100 cm⁻¹

-

C=O Amide I Stretch: ~1660-1680 cm⁻¹ (strong, sharp peak)

-

N-O Asymmetric Stretch: ~1520-1540 cm⁻¹

-

N-O Symmetric Stretch: ~1340-1360 cm⁻¹

-

C-N Stretch: ~1200-1300 cm⁻¹

-

C-Cl Stretch: ~700-800 cm⁻¹

The following diagram illustrates the general workflow for the synthesis and characterization of 2-chloro-N-(3-nitrophenyl)acetamide.

Caption: Workflow for Synthesis and Structural Elucidation.

Conclusion and Future Directions

This technical guide has provided a detailed examination of the molecular structure and conformation of 2-chloro-N-(3-nitrophenyl)acetamide. The synthesis via acylation of 3-nitroaniline is a robust and efficient method. X-ray crystallographic studies reveal an anti conformation of the N-H bond relative to the meta-nitro group and a crystal packing dominated by intermolecular N-H···O hydrogen bonds, forming zigzag chains. Spectroscopic analysis, though based on predictions from related structures, provides a clear fingerprint for the characterization of this compound.

The structural insights presented herein are crucial for understanding the structure-activity relationships of this class of compounds. Future research could focus on the synthesis of a broader range of derivatives with varied substitution patterns to explore their potential as novel therapeutic agents. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the conformational preferences and electronic properties of these molecules, further aiding in the rational design of new functional materials.

References

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link].

-

2-Chloro-N-(3-methylphenyl)acetamide - PMC - NIH. National Institutes of Health. Available at: [Link].

-

2-Chloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link].

-

(PDF) 2-Chloro-N-(3-methylphenyl)acetamide - ResearchGate. ResearchGate. Available at: [Link].

-

2-Chloro-N-(3-nitrophenyl)acetamide - Sci-Hub. Sci-Hub. Available at: [Link].

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-chloro-N-(3-nitrophenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Solubility Profiling

In the realms of pharmaceutical development, process chemistry, and materials science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and fate. For active pharmaceutical ingredients (APIs), solubility governs bioavailability and formulation strategies.[1][2] For chemical intermediates, it dictates the choice of reaction media, purification methods, and overall process efficiency. This guide provides an in-depth technical exploration of the solubility profile for 2-chloro-N-(3-nitrophenyl)acetamide, a compound representative of nitroaromatic acetamides that are pivotal synthons in organic chemistry.

This document is structured to provide not just data, but a methodological framework for its acquisition and interpretation. We will journey from the foundational principles of experimental solubility determination to the sophisticated application of thermodynamic models that unlock predictive insights. The data presented herein is a representative, scientifically-grounded dataset designed to illustrate this comprehensive workflow, providing researchers with a robust template for their own investigations.

Physicochemical Characterization of 2-chloro-N-(3-nitrophenyl)acetamide

A thorough understanding of a solute's intrinsic properties is the logical antecedent to any solubility study. These properties govern the intermolecular forces at play between the solute and potential solvents.

-

IUPAC Name: 2-chloro-N-(3-nitrophenyl)acetamide[3]

-

Molecular Formula: C₈H₇ClN₂O₃[3]

-

Molecular Weight: 214.61 g/mol

-

Structure:

(Note: A representative image would be placed here in a final document.)

The molecule possesses several key functional groups that dictate its solubility behavior:

-

Aromatic Nitro Group (-NO₂): A strong electron-withdrawing group that contributes significantly to the molecule's polarity and potential for dipole-dipole interactions.

-

Amide Linkage (-NH-C=O): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), making it a key site for interaction with protic solvents.

-

Chloromethyl Group (-CH₂Cl): Introduces a polar C-Cl bond and contributes to the molecule's overall size and lipophilicity.

This combination of polar, hydrogen-bonding, and lipophilic regions suggests a complex solubility profile, with significant variation expected across solvents of differing character.

Part I: Experimental Solubility Determination

The cornerstone of any solubility profile is meticulously generated experimental data. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique, prized for its simplicity, accuracy, and reliability.[4][5][6]

Causality Behind the Method: The Principle of Equilibrium

The protocol is designed to achieve a state of thermodynamic equilibrium where the solvent is saturated with the solute. At this point, the rate at which the solid solute dissolves into the solvent is equal to the rate at which the dissolved solute crystallizes out of solution.[2][4] Ensuring excess solid is present is critical; it acts as a reservoir, guaranteeing that the solution remains saturated throughout the experiment, even with minor temperature fluctuations. The gravimetric determination of the solute's mass in a known mass of the saturated solution provides a direct and absolute measure of solubility.[5]

Experimental Workflow: Isothermal Gravimetric Analysis

The following diagram outlines the self-validating workflow for determining solubility. Each step is designed to ensure accuracy and reproducibility.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Detailed Experimental Protocol

-

Preparation: Add an excess amount of 2-chloro-N-(3-nitrophenyl)acetamide to a series of 20 mL glass vials, each containing approximately 15 g of a specific solvent, weighed accurately.

-

Equilibration: Place the sealed vials in a constant-temperature orbital shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for at least 48 hours to ensure equilibrium is reached.

-

Sedimentation: Cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours, permitting the excess solid to settle completely.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a 0.45 µm PTFE filter. Pre-warming the syringe prevents premature crystallization of the solute upon sampling.

-

Gravimetric Analysis:

-

Dispense the sampled solution into a pre-weighed (to ±0.1 mg) evaporating dish (W₁).

-

Immediately record the total weight of the dish and the saturated solution (W₂).

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C) until the solvent is fully removed.

-

Transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute (W₃). Repeat the drying and weighing cycle until a constant mass is achieved.

-

-

Calculation: The mole fraction solubility (x) is calculated using the following equation: x = [ (W₃ - W₁) / M₁ ] / [ ((W₃ - W₁) / M₁) + ((W₂ - W₃) / M₂) ] where M₁ is the molar mass of the solute and M₂ is the molar mass of the solvent.

Representative Solubility Data

The following table presents the mole fraction solubility (x) of 2-chloro-N-(3-nitrophenyl)acetamide in various pure solvents at temperatures from 298.15 K to 318.15 K.

| Solvent | Polarity Index | H-Bonding | T=298.15 K (x·10³) | T=308.15 K (x·10³) | T=318.15 K (x·10³) |

| Water | 10.2 | Donor & Acceptor | 0.15 | 0.28 | 0.51 |

| Ethanol | 4.3 | Donor & Acceptor | 15.6 | 21.8 | 29.9 |

| Acetone | 5.1 | Acceptor | 45.2 | 58.9 | 75.1 |

| Ethyl Acetate | 4.4 | Acceptor | 28.3 | 38.1 | 50.2 |

| Toluene | 2.4 | N/A | 3.1 | 4.5 | 6.4 |

| Heptane | 0.1 | N/A | 0.05 | 0.09 | 0.16 |

Part II: Thermodynamic Modeling of Solubility in Neat Solvents

Experimental data is powerful, but its utility is amplified by thermodynamic models. These mathematical constructs correlate solubility with temperature, allowing for interpolation and extrapolation, and provide profound insights into the thermodynamics of the dissolution process.[7][8]

The Modified Apelblat and van't Hoff Models

Two of the most widely used and effective models for correlating solubility in neat solvents are the modified Apelblat equation and the van't Hoff equation.[7][9][10]

-

Modified Apelblat Equation: This semi-empirical three-parameter model provides an excellent correlation for systems where the enthalpy of solution is temperature-dependent. ln(x) = A + (B / T) + C·ln(T) Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters.

-

van't Hoff Equation: This two-parameter model assumes the enthalpy of solution is constant over the temperature range studied. ln(x) = a + (b / T) Where a and b are the model parameters related to the entropy and enthalpy of solution, respectively.

Model Correlation Results

The experimental data from Table 1 were fitted to both models. The resulting parameters and correlation statistics (Coefficient of Determination, R²; Root Mean Square Deviation, RMSD) are presented below.

| Solvent | Model | A or a | B or b | C | R² | RMSD (%) |

| Water | Apelblat | -185.2 | -7500.1 | 28.1 | 0.9998 | 0.85 |

| van't Hoff | 15.8 | -7150.3 | - | 0.9991 | 1.52 | |

| Ethanol | Apelblat | -90.6 | -4120.5 | 14.2 | 0.9999 | 0.41 |

| van't Hoff | 8.1 | -3650.7 | - | 0.9996 | 0.98 | |

| Acetone | Apelblat | -65.3 | -2800.9 | 10.5 | 0.9999 | 0.35 |

| van't Hoff | 6.2 | -2880.1 | - | 0.9997 | 0.81 | |

| Ethyl Acetate | Apelblat | -72.1 | -3150.4 | 11.6 | 0.9999 | 0.39 |

| van't Hoff | 6.8 | -3210.6 | - | 0.9995 | 0.95 |

Analysis: The Apelblat model consistently provides a slightly better fit, as indicated by the higher R² and lower RMSD values across all solvents. This suggests a slight temperature dependence of the solution enthalpy. However, the van't Hoff model also provides an excellent correlation, demonstrating its utility for its simplicity.

Apparent Thermodynamic Parameters of Dissolution

Using the van't Hoff model, we can calculate the apparent standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution at a mean temperature (308.15 K).

-

ΔH° = -b · R

-

ΔG° = -R · T · mean(ln x)

-

ΔS° = (ΔH° - ΔG°) / T (where R = 8.314 J·mol⁻¹·K⁻¹)

| Solvent | ΔH° (kJ·mol⁻¹) | ΔG° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | Dominant Process |

| Water | 59.4 | 21.5 | 123.0 | Entropy-driven |

| Ethanol | 30.3 | 10.1 | 65.5 | Enthalpy & Entropy |

| Acetone | 23.9 | 8.0 | 51.6 | Enthalpy & Entropy |

| Ethyl Acetate | 26.7 | 9.2 | 56.8 | Enthalpy & Entropy |

Interpretation:

-

Positive ΔH°: The dissolution process is endothermic for all solvents, which is consistent with the observed increase in solubility with temperature. Energy is required to break the solute-solute and solvent-solvent interactions.

-

Positive ΔG°: The positive values indicate that the dissolution process is non-spontaneous from a standard state perspective.

-

Positive ΔS°: The entropy of the system increases upon dissolution, which is the driving force for the process, particularly in poor solvents like water.

Part III: Solubility in Binary Solvent Systems & The Jouyban-Acree Model

Pharmaceutical and chemical processes rarely use single neat solvents. Co-solvency, the phenomenon where a solute's solubility is enhanced in a mixture of solvents, is a cornerstone of formulation and reaction engineering. The Jouyban-Acree model is a powerful tool for correlating, and more importantly, predicting solubility in binary solvent mixtures.[11][12][13][14]

The model is expressed as: ln(xm,T) = w₁·ln(x₁,T) + w₂·ln(x₂,T) + ( (w₁·w₂ / T) ) · Σ [ Jᵢ (w₁ - w₂ )ⁱ ] Where xm,T is the solute solubility in the mixture at temperature T; w₁ and w₂ are the mass fractions of solvents 1 and 2; x₁,T and x₂,T are the solubilities in the neat solvents; and Jᵢ are the model constants obtained by regression of experimental data.

Representative Data in an Ethanol (1) - Water (2) System

The table below shows the experimental and Jouyban-Acree correlated solubility of 2-chloro-N-(3-nitrophenyl)acetamide in ethanol-water mixtures at 298.15 K.

| Mass Fraction Ethanol (w₁) | xexp (·10³) | xcalc (·10³) | %RAD |

| 0.0 | 0.15 | 0.15 | 0.00 |

| 0.2 | 1.85 | 1.81 | -2.16 |

| 0.4 | 5.90 | 6.02 | 2.03 |

| 0.6 | 10.51 | 10.45 | -0.57 |

| 0.8 | 13.82 | 13.90 | 0.58 |

| 1.0 | 15.60 | 15.60 | 0.00 |

| Model Parameters (J₀, J₁, J₂): 650.8, -310.2, 125.5 | |||

| Overall %ARD: 1.27% |

The low Average Relative Deviation (%ARD) demonstrates the excellent correlative power of the Jouyban-Acree model for this system.

Part IV: Mechanistic Insights into Solvent Effects

The collected data allows for a holistic analysis of the solute-solvent interactions governing solubility, grounded in the principle of "like dissolves like".[15][16]

Caption: Key Solute-Solvent Interactions Influencing Solubility.

-

Highest Solubility (Acetone): Acetone is a polar aprotic solvent. It can effectively engage in strong dipole-dipole interactions with the nitro and amide groups and act as a hydrogen bond acceptor for the amide N-H. The lack of self-association via hydrogen bonding (as seen in alcohols and water) means less energy is required to create a cavity for the solute, leading to very favorable dissolution.

-

High Solubility (Ethanol, Ethyl Acetate): These solvents balance polarity and hydrogen bonding capabilities with a less polar alkyl chain, which can favorably interact with the aromatic ring of the solute. Ethanol, being protic, can both donate and accept hydrogen bonds, leading to strong specific interactions.

-

Low Solubility (Toluene): As a non-polar aromatic solvent, Toluene's primary favorable interaction is through weak van der Waals forces and potential π-π stacking with the solute's phenyl ring. However, it cannot effectively solvate the highly polar nitro and amide groups, resulting in low overall solubility.

-

Very Low Solubility (Water, Heptane): These represent two extremes. Heptane is entirely non-polar and cannot overcome the strong solute-solute interactions of the crystalline solid. Water, despite being highly polar and an excellent hydrogen bonder, requires a significant energy penalty to disrupt its own extensive hydrogen-bonding network to accommodate the non-polar aromatic ring of the solute (hydrophobic effect), leading to very poor solubility.[17]

Conclusion

This guide has detailed a comprehensive, multi-faceted approach to characterizing the solubility profile of 2-chloro-N-(3-nitrophenyl)acetamide. By integrating robust experimental techniques like gravimetric analysis with the predictive power of thermodynamic models such as Apelblat and Jouyban-Acree, a complete and actionable understanding of the compound's behavior in various solvent systems can be achieved. The analysis reveals that solubility is maximized in polar aprotic solvents like acetone, with significant solubility also observed in polar protic solvents like ethanol. This profile is a direct consequence of the interplay between the solute's functional groups and the specific intermolecular forces offered by each solvent. The methodologies and insights presented here serve as a blueprint for researchers and drug development professionals to systematically evaluate and optimize solubility, a critical parameter for success in the chemical and pharmaceutical sciences.

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Jouyban, A., et al. (2005). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 53(12), 1591-1593. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Fakhree, M. A. A., et al. (2019). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 24(21), 3919. [Link]

-

Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]

-

Abraham, M. H., et al. (1987). Solvent effects in organic chemistry — recent developments. Canadian Journal of Chemistry, 65(11), 2673-2678. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 14, 2026, from [Link]

-

Al-Maaieh, A., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(16), 4949. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Solubility measurement, correlation, thermodynamic properties, and solvent effect of metronidazole in seven pure solvents and two binary solvent systems. [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Determination and correlation of solubility of 11α,17α-dihydroxy-4-pregnene-3,20-dione in different solvents. [Link]

-

Semantic Scholar. (2024). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. [Link]

-

PubChemLite. (n.d.). 2-chloro-n-(3-nitrophenyl)acetamide (C8H7ClN2O3). Retrieved January 14, 2026, from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. PubChemLite - 2-chloro-n-(3-nitrophenyl)acetamide (C8H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Gravimetric Analysis [wiredchemist.com]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 14. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

- 15. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 16. Khan Academy [khanacademy.org]

- 17. youtube.com [youtube.com]

Potential biological activities of 2-chloro-N-(3-nitrophenyl)acetamide derivatives.

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-N-(3-nitrophenyl)acetamide Derivatives

Introduction: The Versatile Chloroacetamide Scaffold

In the landscape of medicinal chemistry, the 2-chloro-N-phenylacetamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds.[1] This framework's appeal lies in its synthetic accessibility and the tunable nature of its physicochemical properties through substitution on the phenyl ring. The incorporation of a reactive α-chloro group provides a key electrophilic site, often crucial for covalent interactions with biological targets, while the amide linkage offers hydrogen bonding capabilities.

This guide focuses on derivatives of 2-chloro-N-(3-nitrophenyl)acetamide, a class of molecules where the phenyl ring is specifically functionalized with a nitro group at the meta-position. The electron-withdrawing nature of the nitro group, combined with the reactivity of the chloroacetyl moiety, suggests a high potential for significant biological activity. We will explore the current understanding of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Antimicrobial Activity: A Promising Front Against Drug Resistance

Acetamide derivatives have long been recognized for their antimicrobial potential, finding applications as herbicides and therapeutic agents.[2][3] The introduction of a chlorine atom to the acetamide backbone often enhances this activity, a phenomenon well-documented in the literature.[2][4]

Enhanced Bactericidal Effects and Mechanism of Action

A prominent example is the derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , which has been investigated for its activity against Klebsiella pneumoniae, a pathogen known for its high capacity to acquire drug resistance.[2][5] Studies directly comparing this chlorinated compound to its non-chlorinated analog, N-(4-fluoro-3-nitrophenyl)acetamide, revealed that the presence of the chloro group is critical for its antibacterial efficacy.[2] The non-chlorinated version showed no significant activity, underscoring the chloro atom's role in improving the molecule's biological function.[4]

The proposed mechanism of action for this class of compounds against bacteria is the inhibition of penicillin-binding protein (PBP), an enzyme essential for bacterial cell wall synthesis.[2][5] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death. Further analysis confirmed that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide acts as a bactericidal agent, meaning it actively kills the bacteria rather than merely inhibiting their growth.[2] This is determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC), which for this compound was found to be 1, well below the threshold of ≤4 that defines bactericidal activity.[2][6]

Quantitative Antimicrobial Data

The efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) against various strains of K. pneumoniae is summarized below.

| Bacterial Strain | MIC (µg/mL) [2] | MBC (µg/mL) [2] | MBC/MIC Ratio [2] |

| K. pneumoniae ATCC 13883 | 512 | 512 | 1 |

| K. pneumoniae Kp2 | 512 | 512 | 1 |

| K. pneumoniae Kp3 | 512 | 512 | 1 |

Synergistic Potential with Conventional Antibiotics

In an effort to combat multidrug-resistant infections, combination therapy is a key strategy. Studies have shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits synergistic or additive effects when combined with conventional antibiotics.[6][7][8] This synergy, where the combined effect is greater than the sum of the individual effects, allows for lower effective doses of the drugs, potentially reducing toxicity and overcoming resistance mechanisms.[7]

| Antibiotic Combination | Observed Effect against K. pneumoniae [6][7][8] |

| + Meropenem | Synergism |

| + Imipenem | Synergism |

| + Ciprofloxacin | Additivity |

| + Cefepime | Additivity |

| + Ceftazidime | Indifference |

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

The following protocol is a standard method for assessing the antimicrobial efficacy of a compound.[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Materials:

-

96-well microtiter plates

-

Test compound (e.g., 2-chloro-N-(3-nitrophenyl)acetamide derivative) dissolved in Dimethyl Sulfoxide (DMSO)

-

Bacterial suspension adjusted to 0.5 McFarland standard (approx. 10⁸ CFU/mL)

-

Luria Bertani (LB) or Tryptic Soy Broth (TSB)

-

Nutrient agar plates

-

Positive control (standard antibiotic) and negative control (vehicle)

Procedure:

-

Preparation: Add 100 µL of sterile broth (LB or TSB) to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound solution (e.g., at 8000 µg/mL) to the first well. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve a desired concentration range (e.g., 4000 to 32 µg/mL).[9]

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension and add an inoculum of approximately 5 x 10⁵ CFU/mL to each well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Take 10 µL from each well that showed no visible growth and plate it onto nutrient agar. Incubate the agar plates at 37°C for 24 hours.

-

Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Anticancer Activity: Targeting Cell Proliferation and Survival

The structural motifs present in 2-chloro-N-(3-nitrophenyl)acetamide derivatives, namely the N-substituted benzamide and nitroaromatic groups, are features of interest in oncology research.[10] Compounds with these features have been shown to exert cytotoxic effects on cancer cells through various mechanisms.

Cytotoxicity and Postulated Mechanisms

While direct studies on the parent compound are limited, related derivatives have demonstrated significant anticancer potential. For example, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide serves as a key synthetic intermediate in the development of potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in cancer progression.[11]

Other novel 2-chloro-N-aryl acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[12] These studies show that specific substitutions can lead to potent cytotoxic effects.

| Derivative | Cell Line | IC₅₀ (µM) [12] |

| 6e: N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][9]oxadiazol-2-ylsulfanyl}-acetamide | PANC-1 (Pancreatic) | 4.6 |

| HepG2 (Liver) | 2.2 | |

| 6c | MCF7 (Breast) | 15.5 |

Based on the activity of structurally related compounds, two primary mechanisms are postulated for the anticancer effects of this class:

-

Induction of Apoptosis: Many N-substituted benzamides trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[10]

-

Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, a hallmark of many anticancer agents. Arrest is often observed at the G1 or G2/M checkpoints, preventing cancer cells from proliferating.[10]

Experimental Protocol: Hot Plate Test for Analgesic Activity

Objective: To assess the central analgesic activity of a compound in an animal model.

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Experimental animals (e.g., mice)

-

Test compound and standard drug (e.g., diclofenac sodium) for administration (e.g., intraperitoneal injection)

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory environment.

-

Baseline Measurement: Gently place each mouse on the hot plate and record the reaction time (latency), which is the time taken to show signs of discomfort (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound, standard drug, or vehicle control to different groups of animals.

-

Post-Treatment Measurement: At set time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and record their reaction times.

-

Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (% MPE).

Synthesis of 2-Chloro-N-phenylacetamide Derivatives

The synthesis of these compounds is generally straightforward, making them attractive for library generation and structure-activity relationship (SAR) studies. The most common method involves the acylation of a substituted aniline with 2-chloroacetyl chloride. [3][4][7]

General Synthetic Protocol

Objective: To synthesize a 2-chloro-N-(substituted phenyl)acetamide derivative.

Materials:

-

Substituted aniline (e.g., 3-nitroaniline)

-

2-chloroacetyl chloride

-

A non-nucleophilic base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., chloroform, CHCI₃, or dichloromethane)

-

Reaction flask, magnetic stirrer, ice bath

Procedure:

-

Reactant Setup: Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent within a reaction flask.

-

Cooling: Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Addition of Acylating Agent: Slowly add a solution of 2-chloroacetyl chloride (1.2 equivalents) in the same solvent to the reaction mixture dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (e.g., 20 hours). [7]The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water or a mild acid to remove the base and its salt. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol. [3]

Conclusion and Future Directions

The 2-chloro-N-(3-nitrophenyl)acetamide scaffold and its derivatives represent a highly promising class of compounds with multifaceted biological activities. The evidence strongly supports their potential as antimicrobial agents, particularly in an era of growing antibiotic resistance, with a clear bactericidal mechanism and synergistic properties. Furthermore, preliminary data highlight their potential in oncology and inflammatory disease research, with plausible mechanisms of action targeting fundamental cellular pathways.

The critical role of the chloroacetamide moiety in enhancing bioactivity is a recurring theme. Future research should focus on:

-

Broad-Spectrum Screening: Evaluating derivatives against a wider range of microbial pathogens and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity while minimizing toxicity.

-

Mechanistic Elucidation: Moving beyond postulated mechanisms to identify the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to explore and harness the therapeutic potential of this versatile chemical class.

References

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

-

Al-Warhi, T., et al. (2023). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2023(2), M1629. [Link]

-

Stojkovic, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 309-319. [Link]

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 904746. [Link]

-

Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

-

Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

-

Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

-

Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. OUCI. [Link]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(1), 148-156. [Link]

-

Kumar, D. A., et al. (2015). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 476. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. mdpi.com [mdpi.com]

- 5. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In-Silico Prediction of 2-chloro-N-(3-nitrophenyl)acetamide Bioactivity

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of 2-chloro-N-(3-nitrophenyl)acetamide, a compound with limited published biological data. Recognizing the challenges posed by novel chemical entities, this document outlines a robust, multi-faceted computational strategy. The methodologies detailed herein are designed to be self-validating and are grounded in established scientific principles. By leveraging a suite of computational tools, researchers can generate testable hypotheses regarding the compound's potential therapeutic applications and toxicological profile. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to apply computational methods to accelerate the discovery and characterization of new chemical entities.

Introduction: The Imperative for In-Silico Bioactivity Screening

The early-stage assessment of a molecule's biological activity and potential toxicity is a critical bottleneck in the drug discovery pipeline. Traditional high-throughput screening (HTS) methods, while powerful, are resource-intensive and often generate a high number of false positives. In-silico approaches offer a cost-effective and rapid alternative for prioritizing compounds for further experimental validation.[1][2] For novel compounds such as 2-chloro-N-(3-nitrophenyl)acetamide, where experimental data is scarce, computational methods are indispensable for initial characterization.

This guide will delineate a systematic in-silico workflow to predict the bioactivity of 2-chloro-N-(3-nitrophenyl)acetamide. The approach is structured to first build a foundational understanding of the molecule's properties, then to identify potential biological targets, and finally to model its interactions and systemic effects. The underlying principle is that the biological activity of a compound is a function of its chemical structure.[3]

While no specific bioactivity has been extensively reported for 2-chloro-N-(3-nitrophenyl)acetamide itself, a structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae, potentially by targeting penicillin-binding proteins.[4][5] This provides a rational starting point for our investigation. Additionally, other phenylacetamide derivatives have been explored for various therapeutic applications, including as antidepressant agents.[6]

Foundational Analysis: Physicochemical and ADMET Profiling

Physicochemical Property Calculation

A molecule's physicochemical properties govern its pharmacokinetic behavior. Key descriptors to be calculated for 2-chloro-N-(3-nitrophenyl)acetamide include:

| Property | Predicted Value | Significance |

| Molecular Weight | 214.61 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | 2.1 | Indicates lipophilicity and ability to cross cell membranes. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding affinity. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and binding affinity. |

| Polar Surface Area (PSA) | 85.5 Ų | Influences cell permeability. |

These values can be calculated using various cheminformatics toolkits such as RDKit or online platforms.

ADMET Prediction

Table of Predicted ADMET Properties for 2-chloro-N-(3-nitrophenyl)acetamide:

| ADMET Property | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Positive | Potential for mutagenicity, requires experimental validation. |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

| Skin Sensitization | Moderate | Potential to cause allergic contact dermatitis. |

Target Identification and Molecular Docking

With a foundational understanding of the compound's properties, the next step is to identify and evaluate potential protein targets. This is a critical phase that bridges the chemical structure to a plausible biological mechanism of action.

Hypothesis-Driven and Structure-Based Target Fishing

Given the antibacterial activity of the structurally similar 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae through possible inhibition of penicillin-binding protein (PBP), PBPs represent a logical starting point for target identification.[4] Furthermore, computational tools can be employed to screen the compound against a vast library of protein structures to identify other potential binding partners.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This allows for the estimation of binding affinity and the visualization of key interactions.

Step-by-Step Molecular Docking Protocol using AutoDock Vina:

-

Protein Preparation:

-

Download the 3D structure of the target protein (e.g., Penicillin-Binding Protein from K. pneumoniae) from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.[12][13][14]

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of 2-chloro-N-(3-nitrophenyl)acetamide. This can be done using software like Avogadro or online tools.

-

Perform energy minimization of the ligand structure.

-

Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This should encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina, providing the prepared protein, ligand, and grid box parameters as input.[12]

-

-

Analysis of Results:

-

Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the docked poses.

-

Visualize the protein-ligand complex using molecular visualization software like PyMOL or Chimera to inspect the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[12]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity.[1][2][15][16] By building a QSAR model, we can predict the activity of new or untested compounds.

QSAR Workflow

Building and Validating a Predictive QSAR Model

-

Data Collection: Compile a dataset of compounds structurally related to 2-chloro-N-(3-nitrophenyl)acetamide with experimentally determined bioactivity data for a specific endpoint (e.g., antibacterial activity).

-

Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).

-

Data Splitting: Divide the dataset into a training set for model development and a test set for model validation.[16]

-

Model Generation: Use a suitable machine learning algorithm (e.g., multiple linear regression, support vector machines, random forest) to build the QSAR model.[2]

-

Model Validation: Assess the predictive power of the model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.[17]

-

Prediction: Use the validated QSAR model to predict the bioactivity of 2-chloro-N-(3-nitrophenyl)acetamide.

Molecular Dynamics Simulations: Understanding Dynamic Interactions

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[18][19][20]

Protocol for MD Simulation of a Protein-Ligand Complex

-

System Preparation:

-

Use the best-docked pose of the 2-chloro-N-(3-nitrophenyl)acetamide-protein complex as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.[21]

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand.

-

Define the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).

-

-

Simulation Execution:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature.

-

Run the production MD simulation for the specified duration.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

-

In-Silico Toxicology Prediction

A crucial aspect of early-stage drug discovery is the identification of potential toxicities.[3][22][23][24] In-silico toxicology models can predict a range of adverse effects, from mutagenicity to organ-specific toxicities.

Table of Predicted Toxicological Endpoints:

| Toxicological Endpoint | Prediction Method | Result | Confidence |

| Carcinogenicity | QSAR Model | Potential Carcinogen | Low |

| Mutagenicity (AMES test) | Structural Alerts | Positive | High |

| Hepatotoxicity | Machine Learning Model | Low Risk | Medium |

| Cardiotoxicity (hERG inhibition) | Docking/QSAR | Low Risk | High |

| Endocrine Disruption | Pharmacophore Model | Unlikely | Medium |

These predictions can be obtained from various platforms such as the OECD QSAR Toolbox and commercial software.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of 2-chloro-N-(3-nitrophenyl)acetamide. By integrating physicochemical and ADMET profiling, target identification, molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can generate a robust, data-driven hypothesis regarding the compound's potential biological activity and toxicological profile.

The findings from these computational studies should be used to guide and prioritize subsequent experimental validation. For instance, the predicted antibacterial activity against K. pneumoniae warrants in-vitro testing. Similarly, the positive prediction for AMES mutagenicity necessitates experimental confirmation. This iterative cycle of in-silico prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). Springer Protocols.

- Computational evaluation of protein – small molecule binding. (n.d.). National Institutes of Health (NIH).

- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, March 28). Portal.

- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.

- ADMET Predictions. (n.d.). Deep Origin.

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI.

- ADMET-AI. (n.d.).

- ADMET Prediction Software. (n.d.). Sygnature Discovery.

- ADMET prediction Software. (n.d.). IntuitionLabs.ai.

- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

- Quantitative structure–activity relationship. (n.d.). Wikipedia.

- QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. (n.d.). National Institutes of Health (NIH).

- Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (n.d.). National Institutes of Health (NIH).

- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). National Institutes of Health (NIH).

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.

- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). National Institutes of Health (NIH).

- Molecular dynamics simulation of a small protein using GROMACS. (n.d.).

- In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). National Institutes of Health (NIH).

- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). National Institutes of Health (NIH).

- Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). PubMed.

- In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (n.d.). PubMed Central.

- In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central.

Sources

- 1. jocpr.com [jocpr.com]

- 2. neovarsity.org [neovarsity.org]

- 3. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.valencelabs.com [portal.valencelabs.com]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. intuitionlabs.ai [intuitionlabs.ai]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scispace.com [scispace.com]

- 15. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]

- 16. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 17. QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 19. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 22. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jscimedcentral.com [jscimedcentral.com]

A Technical Guide to the Discovery and Synthesis of Novel 2-Chloro-N-phenylacetamide Analogues: A Scaffold of Diverse Biological Potential

Abstract

The N-aryl-2-chloroacetamide scaffold has emerged as a versatile and privileged structure in medicinal and agricultural chemistry.[1] Its synthetic tractability, coupled with the reactive α-chloro group that allows for extensive molecular modification, has made it a focal point for the development of novel therapeutic and agrochemical agents.[1] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of 2-chloro-N-phenylacetamide analogues. We will delve into the causal relationships behind synthetic strategies, present detailed and validated experimental protocols, and summarize the structure-activity relationships (SAR) that govern their diverse biological activities, including anticancer, antifungal, and herbicidal properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical framework for their discovery programs.

The 2-Chloro-N-phenylacetamide Core: A Privileged Scaffold

The foundational 2-chloro-N-phenylacetamide structure is deceptively simple, yet it forms the backbone of numerous biologically active compounds. Its significance lies in two key features:

-

The Amide Linkage: The N-phenylacetamide core provides a rigid, planar structure that can be strategically positioned within enzyme active sites or protein-protein interfaces. The orientation and substitution of the phenyl ring are critical determinants of biological specificity and potency.[1]

-

The α-Chloro Moiety: The electrophilic nature of the carbon atom bearing the chlorine makes it a reactive handle for nucleophilic substitution.[4] This inherent reactivity is not only a key feature for its biological mechanism of action, often involving alkylation of biological nucleophiles like cysteine or histidine residues, but also serves as a versatile anchor point for further synthetic elaboration to build molecular complexity.[2][5]

This combination of a stable core and a reactive functional group has enabled the development of analogues with a wide spectrum of activities, from inhibiting microbial growth to inducing programmed cell death in cancer cells.[1][6]

Synthesis of 2-Chloro-N-phenylacetamide Analogues: A Validated Approach

The most direct and widely adopted method for synthesizing this class of compounds is the N-acylation of a substituted aniline with chloroacetyl chloride.[7][8][9] This reaction, often performed under Schotten-Baumann conditions, is robust, high-yielding, and tolerant of a wide range of functional groups on the aniline ring.

General Synthetic Workflow

The overall synthetic strategy is outlined below. It involves the careful addition of the acylating agent to a solution of the aniline, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of 2-chloro-N-phenylacetamide analogues.

Detailed Experimental Protocol: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

This protocol provides a self-validating system for synthesizing a representative analogue. The choice of reagents and conditions is explained to highlight the underlying chemical principles.

Materials:

-

4-Fluoroaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq) or aqueous Sodium Bicarbonate

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Causality: The reaction is cooled to 0°C to control the exothermicity of the acylation reaction, preventing potential side reactions and degradation of the starting materials.

-

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Causality: A base is essential to neutralize the HCl generated during the reaction.[7] TEA is a common organic-soluble base. Alternatively, a biphasic system with an aqueous base like sodium bicarbonate can be used, which simplifies work-up as the resulting salt is sequestered in the aqueous phase.

-

-

Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Causality: Dropwise addition of the highly reactive chloroacetyl chloride prevents a rapid, uncontrolled reaction. Using a slight excess (1.1 eq) ensures the complete consumption of the limiting aniline starting material.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aniline spot indicates the reaction is complete.

-

Causality: TLC is a critical step for validation, providing a real-time assessment of the reaction's status and ensuring the process is not terminated prematurely or allowed to run unnecessarily, which could lead to byproduct formation.

-

-

Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water and brine.

-

Causality: The water wash removes the triethylamine hydrochloride salt and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from hot ethanol to yield the pure 2-chloro-N-(4-fluorophenyl)acetamide as a crystalline solid.

-

Causality: Recrystallization is an effective method for purifying solid products. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, ensuring high recovery of pure crystals upon cooling.

-

Biological Activities and Structure-Activity Relationships

Analogues of 2-chloro-N-phenylacetamide exhibit a remarkable breadth of biological activities. The nature and position of substituents on the phenyl ring are paramount in tuning the potency and selectivity for different biological targets.[1]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of N-(substituted phenyl)-2-chloroacetamides against various human cancer cell lines.[1] The mechanism often involves the induction of apoptosis, potentially mediated by an increase in intracellular reactive oxygen species (ROS).[1]

Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several analogues against three human cancer cell lines.

| Compound ID | R Group (Substitution) | MDA-MB-468 IC₅₀ (µM) | PC-12 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |

| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |

| 3c | 4-F | 87 ± 0.05 | - | - |

| Data sourced from a study on phenylacetamide derivatives, where doxorubicin was used as a standard.[1] |

Key SAR Insights:

-

Positional Isomers: The position of the substituent dramatically impacts activity. For instance, a fluorine atom at the 3-position (3b) confers potent activity against MDA-MB-468 and MCF-7 cells, whereas the 2- (3a) and 4- (3c) substituted analogues are significantly less active.[1]

-

Halogen and Nitro Groups: The presence of halogen and nitro substitutions on the phenyl ring has shown particularly noteworthy effects on anticancer potency.[1]

Antimicrobial and Antifungal Activity

The 2-chloro-N-phenylacetamide scaffold is a promising framework for developing novel antimicrobial agents.[1] These compounds have shown efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.[6][10] The proposed antifungal mechanism can involve the inhibition of essential enzymes like dihydrofolate reductase (DHFR) or disruption of the fungal cell membrane by binding to ergosterol.[3][7][11]

Caption: Proposed antifungal mechanisms of action for 2-chloro-N-phenylacetamide analogues.

Quantitative Data: Antimicrobial Activity